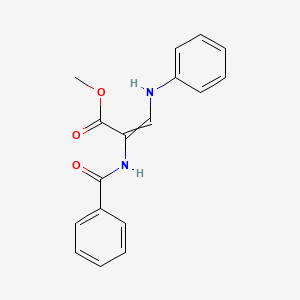

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester

Description

This compound is a methyl ester derivative of a propenoic acid backbone substituted with a benzoylamino group at position 2 and a phenylamino group at position 3. Such compounds are often intermediates in pharmaceutical or polymer synthesis .

Properties

IUPAC Name |

methyl 3-anilino-2-benzamidoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-17(21)15(12-18-14-10-6-3-7-11-14)19-16(20)13-8-4-2-5-9-13/h2-12,18H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWILQLPXJKENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363028 | |

| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102025-82-1 | |

| Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester typically involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group. This intermediate is then reacted with phenylamine to introduce the phenylamino group. The final step involves esterification with methanol to form the methyl ester. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

Biology: Its potential biological activities are studied for applications in drug development and biochemical research.

Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The benzoylamino and phenylamino groups can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The table below compares the target compound with structurally related derivatives, highlighting key substituents and their implications:

2.2 Key Differences and Implications

- Substituent Effects on Reactivity: The azido group in CAS 1362860-87-4 enables click chemistry applications (e.g., Huisgen cycloaddition) . The bromo substituent in CAS 24127-62-6 facilitates nucleophilic substitution or cross-coupling reactions . Hydrophilic groups (e.g., bis(2-hydroxyethyl)amino in CAS 90102-86-6) enhance water solubility, making the compound suitable for biomedical applications .

- Trifluoromethyl (CAS 1362860-87-4) introduces strong electron-withdrawing effects, stabilizing intermediates in synthesis .

- Biological Relevance: The indole moiety in CAS 920511-27-9 may confer affinity for serotonin receptors or enzyme inhibition . Benzoylamino-phenylamino (target compound) could mimic peptide bonds, suggesting utility in protease inhibitor design.

Biological Activity

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester, also known as a derivative of acrylic acid, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes both aromatic and amino functional groups, which may contribute to its reactivity and biological interactions. This article explores the biological activity of this compound based on diverse research findings, case studies, and relevant data tables.

- Chemical Formula : C13H13N2O2

- Molecular Weight : 229.25 g/mol

- CAS Number : 102025-82-1

Biological Activity Overview

The biological activity of 2-propenoic acid derivatives often relates to their interactions with various biological targets, including enzymes and receptors. The following sections detail the specific activities observed in various studies.

Antimicrobial Activity

Research has indicated that compounds similar to 2-propenoic acid derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain benzoylamino derivatives possess activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 15 | 50 |

| Compound B | S. aureus | 20 | 25 |

| Compound C | C. albicans | 18 | 30 |

Data adapted from Umesha et al. (2009) .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation significantly.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 8 |

| A549 | 15 |

Data sourced from Bailey et al. (2021) .

Neurotoxicity Concerns

While exploring the safety profile of the compound, some studies reported neurotoxic effects at higher concentrations. For instance, impaired locomotor activity was observed in animal models exposed to elevated doses.

Case Study: Neurotoxicity in Animal Models

In a study involving rats exposed to oral doses of 500 mg/kg for 21 days, significant behavioral changes were noted, including lethargy and impaired motor coordination . These findings suggest a need for careful evaluation regarding the neurotoxic potential of this compound.

Skin Sensitization and Irritation

Clinical reports have documented cases of skin sensitization following exposure to similar compounds. In a controlled human patch test, reactions such as erythema were observed in a subset of participants .

Table 3: Skin Sensitization Results from Patch Tests

| Concentration (%) | Positive Reactions (%) |

|---|---|

| 1 | 10 |

| 5 | 50 |

Q & A

Q. What are the optimized synthetic routes for 2-(benzoylamino)-3-(phenylamino)acrylic acid methyl ester?

Methodological Answer: The synthesis typically involves multi-step reactions starting with benzoylation and phenylamination of acrylic acid derivatives. Key steps include:

- Acylation : Reacting 3-aminoacrylic acid derivatives with benzoyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to introduce the benzoylamino group .

- Esterification : Subsequent methylation using methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., potassium carbonate) to form the methyl ester .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended for isolating high-purity product.

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: A combination of spectroscopic and computational methods is essential:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular weight (e.g., 384.4257 g/mol for C₂₁H₂₄N₂O₅) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How can discrepancies between predicted and experimental physicochemical properties be resolved?

Methodological Answer: Predicted properties (e.g., boiling point: 405.4°C, density: 1.114 g/cm³) often derive from computational tools like COSMOtherm or QSPR models. To validate experimentally:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperature under inert gas to approximate boiling behavior .

- Density Measurement : Use a pycnometer or digital densitometer at controlled temperatures (e.g., 25°C) .

- Collaborative Studies : Cross-validate data with independent labs to rule out instrumental bias.

Q. What strategies mitigate contradictions in reported biological activities of this compound?

Methodological Answer: Biological activity variations may arise from impurities, stereoisomers, or assay conditions. Address these by:

- Stereochemical Purity : Use chiral HPLC or circular dichroism (CD) to ensure enantiomeric excess .

- Dose-Response Curves : Perform assays across a concentration range (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values .

- Metabolite Profiling : LC-MS/MS can identify degradation products that may interfere with bioactivity .

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer: Stability depends on temperature, humidity, and light exposure. A robust study includes:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks .

- Analytical Monitoring : Track degradation via HPLC purity checks and identify byproducts using LC-HRMS .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard storage conditions (e.g., 4°C, desiccated) .

Regulatory and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.